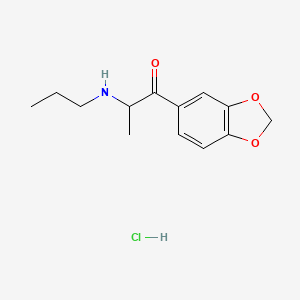
3,4-Methylenedioxy-N-propylcathinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-propanone, monohydrochloride typically involves the reaction of 1,3-benzodioxole with propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-propanone, monohydrochloride may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures the efficient and safe production of the compound. The industrial production methods are designed to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-propanone, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-propanone, monohydrochloride include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-propanone, monohydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-propanone, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-propanone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone
- 1-(1,3-Benzodioxol-5-yl)-3-(4-ethylanilino)-1-propanone
- 1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone
Uniqueness
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-propanone, monohydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications and differentiate it from other similar compounds.
Properties
CAS No. |
2705469-52-7 |
|---|---|
Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(propylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-6-14-9(2)13(15)10-4-5-11-12(7-10)17-8-16-11;/h4-5,7,9,14H,3,6,8H2,1-2H3;1H |
InChI Key |
DIZBSIJAUJGANF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


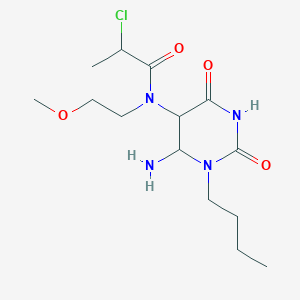
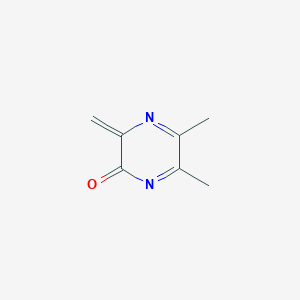

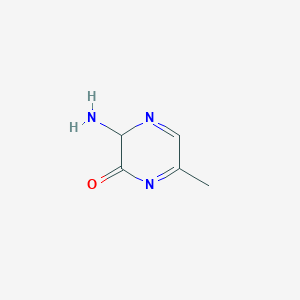
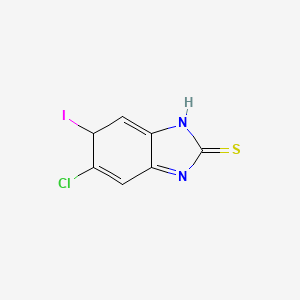

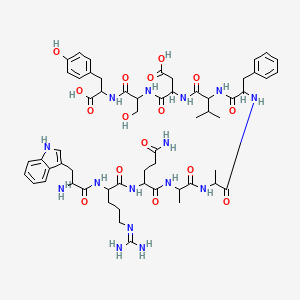
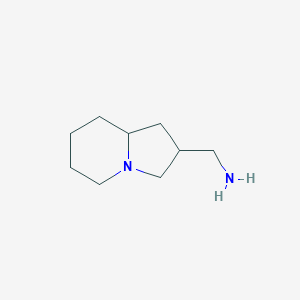
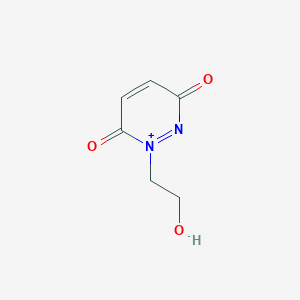
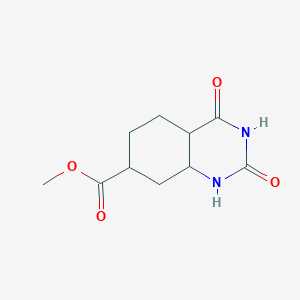
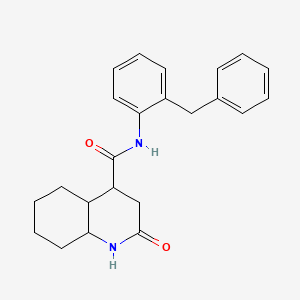
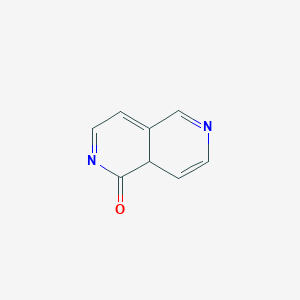
![4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12357715.png)

